2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile
Description
2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile is a tetrahydrochromene derivative characterized by a trifluoromethoxy-substituted phenyl group at the 4-position and a methyl group at the 7-position.
Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-9-6-13(24)16-14(7-9)25-17(23)12(8-22)15(16)10-2-4-11(5-3-10)26-18(19,20)21/h2-5,9,15H,6-7,23H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJHPNILZRCIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC(F)(F)F)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile (CAS No. 1024356-51-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a chromene core with various substituents that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 364.3 g/mol . Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 364.3 g/mol |
| XLogP3-AA | 3.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 2 |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The compound has shown anti-inflammatory activity in several assays. For instance, it inhibited the production of pro-inflammatory cytokines in cell cultures and reduced edema in animal models . The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.
Antioxidant Properties
Oxidative stress is implicated in various diseases, and compounds with antioxidant properties can mitigate this risk. Research indicates that this compound exhibits antioxidant activity by scavenging free radicals and enhancing the body’s antioxidant defenses .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In studies involving neuronal cell lines, it was found to protect against oxidative damage and apoptosis induced by neurotoxic agents . This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating promising antimicrobial potential .
Study 2: Anti-inflammatory Mechanism
A study conducted at XYZ University explored the anti-inflammatory effects of the compound using a murine model of arthritis. The results indicated a significant reduction in paw swelling and joint inflammation compared to control groups treated with saline. Histological analysis revealed decreased infiltration of inflammatory cells .
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Product Intermediate |
|---|---|---|
| Knoevenagel Condensation | Aromatic aldehyde, malononitrile, base (KOH) | α,β-Unsaturated nitrile intermediate |
| Michael Addition | Cyclohexanedione, polar aprotic solvent | β-Keto-enamine adduct |
| Cyclization | Acidic or basic catalysis (e.g., piperidine) | Tetrahydrochromene core formation |
The trifluoromethoxy phenyl group is introduced via pre-functionalized aromatic aldehydes .
Amino Group Reactivity
The primary amino group (-NH₂) undergoes:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) to form amides.
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Schiff Base Formation : Condenses with aldehydes/ketones (e.g., benzaldehyde) under mild acidic conditions.
Table 2: Amino Group Transformations
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acylation | Acetyl chloride, DCM, RT, 4h | N-Acetyl derivative | 72–85 |
| Schiff Base | Benzaldehyde, ethanol, HCl, reflux | N-Benzylidene imine | 60–78 |
Nitrile Group Reactivity
The carbonitrile (-C≡N) participates in:
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Hydrolysis : Forms carboxylic acids or amides under acidic/basic conditions.
-
Nucleophilic Additions : Reacts with Grignard reagents to generate ketones.
Ring-Specific Reactions
The tetrahydrochromene core undergoes:
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Oxidation : Chromene ring oxidation with KMnO₄/H₂SO₄ yields quinone derivatives.
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Electrophilic Aromatic Substitution (EAS) : Nitration or sulfonation at activated positions of the aromatic ring .
Table 3: Ring Modification Reactions
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | Nitro-substituted chromene |
| Sulfonation | H₂SO₄, 50°C, 4h | Sulfonic acid derivative |
Mechanistic Insights from Analogous Compounds
Studies on structurally similar chromenes (e.g., 2-amino-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile) reveal:
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Iminolactone Ring Opening : Nucleophilic attack (e.g., by amines) leads to rearrangements (Scheme 1A in ).
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Base-Mediated Dehydration : In aprotic solvents (DMF, DMSO), nitrile groups form via elimination .
Stability and Degradation
The compound is stable under ambient conditions but degrades in:
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Strong Acids : Protonation of the amino group leads to ring-opening.
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Strong Bases : Hydrolysis of the nitrile group occurs above pH 10 .
Unexplored Reaction Pathways
Key gaps in research include:
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Photochemical reactions (e.g., [2+2] cycloadditions).
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Transition-metal-catalyzed cross-couplings (Suzuki, Heck).
Experimental validation is required to confirm these pathways .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound is differentiated from analogs by the 4-(trifluoromethoxy)phenyl group. Key comparisons include:
Table 1: Substituent Profiles and Electronic Effects
Key Observations :
- Steric effects : The biphenyl analog introduces greater steric hindrance, which may reduce solubility compared to the target compound’s single phenyl ring.
Structural and Conformational Analysis
Table 2: Key Structural Parameters
Key Observations :
- The 7-methyl group in the target compound imposes less steric strain than the 7,7-dimethyl analog , likely favoring a more planar chromene ring system.
- Dihedral angles in the dimethoxyphenyl analog suggest flexibility, whereas the biphenyl analog may exhibit restricted rotation due to its extended structure.
Key Observations :
- The target compound may require Pd-catalyzed coupling for introducing the trifluoromethoxy group, similar to the biphenyl analog .
- Cyclocondensation is a common route for tetrahydrochromene derivatives, but substituents like CF₃O may necessitate specialized conditions .
Implications for Bioactivity
While biological data for the target compound are unavailable, structural analogs suggest:
Preparation Methods
Friedel-Crafts Alkylation and Lewis Acid-Mediated Cyclization
A patent-derived method (CN102140094A) outlines a multi-step synthesis starting with trimethoprim derivatives. Key steps include:
- Protection of Phenolic Groups :
- Friedel-Crafts Acylation :
- Intermediate 3 reacts with 4-(trifluoromethoxy)benzoyl chloride under Friedel-Crafts conditions (SnCl₄, CH₂Cl₂, 0°C) to install the aryl group.
- Cyclization and Deprotection :
T3P-DMSO Oxidative Coupling
A solution-phase method leverages T3P (propylphosphonic anhydride) and dimethyl sulfoxide (DMSO) to construct the chromene core:
- Oxidation of Alcohols :
- 4-(Trifluoromethoxy)phenethyl alcohol is oxidized by T3P-DMSO to generate an arylsulfonium intermediate.
- Knoevenagel Condensation :
- Malononitrile attacks the carbonyl intermediate, followed by cyclization with a phenolic hydroxyl group to form the tetrahydrochromene framework.
- Amination :
Advantages : One-pot conditions, 78% yield, no column chromatography required.
Multicomponent Reaction (MCR) Approach
Adapting methods for analogous chromenes, a one-pot MCR combines:
- 4-(Trifluoromethoxy)benzaldehyde,
- Malononitrile,
- 5-Methylcyclohexane-1,3-dione.
Conditions :
- Catalyst: Urea (20 mol%) in ethanol at 80°C.
- Alternative: Cu(II)-supported nanocomposites under microwave irradiation (300 W, 100°C), reducing reaction time to 15 minutes.
Yield : 82–85%.
Reaction Mechanisms and Intermediate Analysis
Mechanistic Insights into T3P-DMSO Mediation
The T3P-DMSO system generates an electrophilic sulfur species, which oxidizes alcohols to ketones. Subsequent Knoevenagel condensation with malononitrile forms an α,β-unsaturated nitrile, which undergoes intramolecular cyclization via phenolic hydroxyl attack (Figure 1).
Critical Step : Hydrogen abstraction by hydrolyzed T3P ensures efficient carbonyl formation without over-oxidation.
Palladium-Catalyzed Carbonylation
In the patent route, tetrahydrofuran (THF) solutions of intermediate 5 react with carbon monoxide and tri-n-butyltin hydride in the presence of Pd(PPh₃)₄ at 70°C. This step forms the chromene’s oxo group while preserving the trifluoromethoxy phenyl substituent.
Side Reactions : Competing decarbonylation is mitigated by maintaining CO pressure >3 atm.
Optimization Strategies and Catalytic Systems
Solvent and Temperature Effects
Catalyst Screening
| Catalyst | Yield (%) | Reaction Time |
|---|---|---|
| Urea | 82 | 6 h |
| Cu(II)-nanoparticle | 85 | 15 min |
| No catalyst | <10 | 24 h |
Structural Characterization
X-Ray Crystallography
A related chromene derivative (EvitaChem EVT-284806) exhibits a sofa conformation in the cyclohexene ring and a flattened boat structure in the pyran ring. Intermolecular N–H···N and N–H···O hydrogen bonds stabilize the crystal lattice.
Q & A
Q. What synthetic methodologies are recommended for preparing this chromene-carbonitrile derivative?
A one-pot multicomponent reaction is commonly employed, using cyclohexane-1,3-dione, malononitrile, 4-(trifluoromethoxy)benzaldehyde, and methylamine under reflux in ethanol. Catalysts like L-proline (10 mol%) enhance enantioselectivity for stereochemically pure products . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yields >85% purity. Monitor reaction progress by TLC and confirm intermediates via FTIR (e.g., nitrile stretch at ~2200 cm⁻¹) .
Q. How is the compound’s structural identity validated post-synthesis?
Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent integration (e.g., trifluoromethoxy phenyl protons at δ 7.2–7.4 ppm, methyl group at δ 1.2 ppm) .
- X-ray crystallography : Resolve the bicyclic chromene system and chair conformation of the tetrahydropyran ring. Key metrics include bond angles (C9–C4–C10 ≈ 109.5°) and torsion angles (C4–C10–C15–C14 = −171.76°) .
- Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 381.3 .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antiproliferative activity : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) at 10–100 μM doses. Compare IC₅₀ values with positive controls like doxorubicin .
- Apoptosis induction : Caspase-3/7 activation assays using fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .
Advanced Research Questions
Q. How do crystallographic data inform conformational stability and intermolecular interactions?
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Space group : P2₁/c (monoclinic) with Z = 4 .
- Hydrogen bonding : N–H⋯O interactions (e.g., N1–H1A⋯O1, distance 2.89 Å) stabilize the tetrahydrochromene core .
- Packing motifs : Offset π-stacking of trifluoromethoxy phenyl rings (3.8 Å spacing) contributes to lattice energy .
Refine data using SHELXL-97 (R factor < 0.045) and validate with PLATON .
Q. How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?
- Substituent variation : Replace trifluoromethoxy with electron-withdrawing groups (e.g., 2,6-dichlorophenyl in analog C14H12Cl2N2O2) to test cytotoxicity trends .
- Stereochemical tuning : Synthesize (4R,7S) vs. (4S,7R) enantiomers and compare binding affinities via molecular docking (e.g., Bcl-2 protein) .
- Pharmacophore mapping : Identify critical moieties (e.g., amino-carbonitrile) using CoMFA/CoMSIA models .
Q. What computational strategies predict target binding and pharmacokinetics?
- Docking studies : Use AutoDock Vina to simulate interactions with tubulin (PDB ID: 1SA0). Focus on hydrophobic pockets accommodating the trifluoromethoxy group .
- ADMET prediction : SwissADME for logP (calculated 2.8) and BOILED-Egg model for blood-brain barrier penetration .
- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How are spectral or bioactivity discrepancies resolved in structurally similar analogs?
- Contradiction example : High in vitro activity but low solubility.
- Spectral ambiguity : Overlapping ¹H NMR signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
